molecular formula C13H13NO3 B2554657 N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919855-36-0

N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2554657
CAS No.: 919855-36-0
M. Wt: 231.251
InChI Key: ABHTYCXITNDJTA-UHFFFAOYSA-N
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Description

N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties .

Mechanism of Action

Target of Action

N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a coumarin derivative . Coumarin derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory , anti-HIV , antibacterial, antifungal , and antitumor effects. They have been reported to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.

Mode of Action

Coumarin derivatives, in general, are known to interact with their targets, such as bacterial dna gyrase, and inhibit their function . This inhibition can lead to the cessation of bacterial growth, thereby exhibiting antibacterial activity .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For instance, the inhibition of bacterial DNA gyrase can disrupt the DNA replication process, leading to the death of the bacteria

Pharmacokinetics

The properties of coumarin derivatives can vary widely depending on their specific chemical structure

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of its targets. For example, the inhibition of bacterial DNA gyrase can lead to the cessation of bacterial growth, thereby exhibiting antibacterial activity

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the activity and stability of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often involve heating the mixture in dry DMF (dimethylformamide) and TEA (triethylamine) at 70°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities .

Scientific Research Applications

N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its ability to inhibit bacterial DNA gyrase and its anti-inflammatory properties make it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

N-methyl-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-3-4-10-9(6-12(15)14-2)7-13(16)17-11(10)5-8/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHTYCXITNDJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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